![molecular formula C10H10ClFN2O3 B2747585 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2460754-75-8](/img/structure/B2747585.png)

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

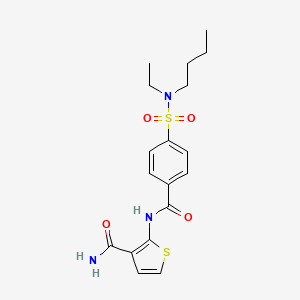

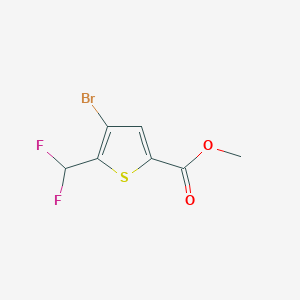

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H10ClFN2O3 . It has an average mass of 260.649 Da and a monoisotopic mass of 260.036407 Da . The imidazopyridine moiety in its structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN2O3.ClH/c1-16-5-7-4-13-3-6 (10 (14)15)2-8 (11)9 (13)12-7;/h2-4H,5H2,1H3, (H,14,15);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While the specific chemical reactions involving 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride are not detailed in the literature, imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Applications De Recherche Scientifique

Metal-Free Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are crucial intermediates in the synthesis of various drugs and pharmaceutical agents. The metal-free synthesis approach is environmentally friendly and has been emphasized due to its ecological benefits . “EN300-7356804” can serve as a key intermediate in such syntheses, contributing to the development of drugs with a broad spectrum of biological activities.

Radical Reactions in Organic Synthesis

The compound plays a significant role in radical reactions, which are essential for the direct functionalization of imidazo[1,2-a]pyridine derivatives. These reactions are pivotal in organic synthesis and pharmaceutical chemistry, enabling the construction of complex molecules through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Anticancer Agent Development

Imidazo[1,2-a]pyridine analogues, such as “EN300-7356804”, have shown promise in the treatment of tuberculosis and potentially other diseases. For instance, Q203, an imidazo[1,2-a]pyridine analogue, demonstrated significant bacterial load reduction in an acute TB mouse model . This suggests that “EN300-7356804” could be explored for its therapeutic potential in cancer treatment.

Drug Candidate Synthesis

The compound’s structure is conducive to the development of important drugs and promising drug candidates. Its use in the preparation of compounds with sedative, anxiolytic, and cardiotonic properties has been underlined, showcasing its versatility in drug synthesis .

Inertial Navigation Systems

While the search results for “EN300-7356804” yielded information about a fiber optic inertial measurement unit (IMU) named EN-300, it’s important to clarify that this is a different entity and not related to the chemical compound . However, if “EN300-7356804” refers to this IMU, then its applications would include GPS-denied navigation, precise targeting, and line-of-sight stabilization in various fields such as aeronautics, civil aviation, and oil and gas exploration .

Environmental Impact Reduction

The eco-friendly aspect of synthesizing imidazo[1,2-a]pyridines without the use of metals aligns with the current push towards reducing the environmental impact of chemical processes. “EN300-7356804” could contribute to greener chemistry practices by serving as an alternative to more ecologically taxing methods .

Orientations Futures

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that future research will continue to explore the potential applications of compounds with this structure, including 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.

Propriétés

IUPAC Name |

8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3.ClH/c1-16-5-7-4-13-3-6(10(14)15)2-8(11)9(13)12-7;/h2-4H,5H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELFGAMXRRTWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN2C=C(C=C(C2=N1)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide](/img/structure/B2747502.png)

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)

![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2747508.png)

![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747513.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2747514.png)

![N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2747524.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)